Dialuminium chloride pentahydroxide, with the chemical formula , is an inorganic compound that consists of aluminum and chlorine, along with hydroxide ions. This compound is a member of the aluminum chlorohydrate family, which includes various aluminum salts that are soluble in water. Dialuminium chloride pentahydroxide is primarily used in industrial applications such as water treatment and personal care products, notably in antiperspirants and deodorants.
Dialuminium chloride pentahydroxide can be synthesized through the reaction of aluminum chloride with aluminum hydroxide under controlled conditions. The process typically involves dissolving aluminum chloride in water and then gradually adding aluminum hydroxide while maintaining specific pH and temperature levels to ensure the formation of the desired compound.
The synthesis of dialuminium chloride pentahydroxide can be achieved through several methods:
In industrial settings, large reactors are employed for the synthesis, where parameters such as temperature, concentration, and pH are meticulously controlled to optimize yield and purity. The resulting product can be obtained in various forms, including powders or solutions.
The molecular structure of dialuminium chloride pentahydroxide consists of two aluminum atoms coordinated with five hydroxide ions and one chloride ion. This configuration can be represented by its canonical SMILES notation: O.O.O.O.O.[Al].[Al]Cl
, indicating the presence of hydroxyl groups bonded to aluminum ions .
Dialuminium chloride pentahydroxide participates in several chemical reactions:
The reactions typically occur under ambient conditions but may require adjustments in pH or temperature for optimal results. Common reagents involved include water, bases (e.g., sodium hydroxide), and other metal salts .
The mechanism by which dialuminium chloride pentahydroxide acts as a coagulant involves the neutralization of charges on suspended particles in water. The positively charged aluminum species interact with negatively charged particles, leading to aggregation and subsequent removal through sedimentation or filtration. This process is critical for effective water treatment, as it enhances the removal of impurities and contaminants from water sources .
Relevant analyses indicate that dialuminium chloride pentahydroxide exhibits strong coagulation properties due to its high charge density compared to other aluminum salts like aluminum sulfate .
Dialuminium chloride pentahydroxide has diverse applications across several fields:
The development of aluminum chlorohydrate (ACH) synthesis began with simple acid-base reactions between aluminum sources and mineral acids. Early 20th-century methods utilized aluminum metal or alumina dissolved in hydrochloric acid, yielding inconsistent products with variable basicity (OH/Al ratio). A significant breakthrough emerged in the 1930s with the introduction of controlled hydrolysis protocols, where aluminum chloride solutions were partially neutralized with alkaline agents like sodium carbonate or ammonia. This allowed modulation of polymeric species formation [9]. The 1974 patent (US3953584A) established the industrial standard by reacting aluminum hydroxide (Al(OH)₃) with hydrochloric acid under precise stoichiometric control (Al:Cl molar ratio of 1:0.8–1.2) and temperature (80–100°C). This method enabled reproducible production of ACH with basicity ≈83%—significantly higher than alum (basicity 0%) or polyaluminum chloride (PACl, basicity 50–70%) [4] [8]. By the 1990s, electrochemical and membrane processes allowed enhanced control over aluminum speciation, particularly the yield of the highly efficacious [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) polymer [9].
Table 1: Evolution of Aluminum Chlorohydrate Synthesis Methods
Era | Method | Key Innovation | Basicity Achieved |
---|---|---|---|
Pre-1930s | Acid dissolution of Al metal | Simple dissolution | Variable (0–30%) |
1930–1970 | Partial neutralization of AlCl₃ | pH control during hydrolysis | 30–60% |
Post-1974 | Al(OH)₃ + HCl reaction | Stoichiometric control; Reflux conditions | 80–85% |
1990s–Present | Electrochemical/membrane processes | Selective Al₁₃ polymer production | >85% |
Sol-Gel Synthesis relies on sequential hydrolysis-condensation reactions. Aluminum precursors (e.g., AlCl₃·6H₂O) undergo hydrolysis in aqueous solution:$$\ce{Al(H2O)6^3+ <=> Al(H2O)5OH^2+ + H+}$$Followed by olation (formation of Al–OH–Al bridges) and oxolation (Al–O–Al bonds). This process is highly pH-dependent, with optimal polymerization occurring at pH 4–5.5. The resulting gels are amorphous and require aging to enhance crystallinity [6] [9].
Hydrothermal Synthesis subjects reactants (e.g., gibbsite + HCl) to elevated temperatures (120–150°C) and pressures in autoclaves. This method accelerates dissolution-reprecipitation kinetics, favoring the direct crystallization of highly ordered ACH phases like [Al₂(OH)₅Cl]₂·2H₂O. Hydrothermal conditions promote the formation of larger particles (100–500 nm) with narrower size distributions compared to sol-gel methods (50–200 nm, broader distribution) [6].
Table 2: Comparison of Sol-Gel vs. Hydrothermal Synthesis
Parameter | Sol-Gel Method | Hydrothermal Method |
---|---|---|
Reaction Temperature | 80–100°C | 120–150°C |
Particle Size | 50–200 nm (broad distribution) | 100–500 nm (narrow distribution) |
Crystallinity | Amorphous → Crystalline (aging) | Directly crystalline |
Energy Intensity | Moderate | High |
Al₁₃ Yield | 40–60% | 70–85% |
The OH/Al molar ratio (basicity) critically determines aluminum speciation:
The Cl/Al ratio equally influences stability. Low Cl content (<0.8 per Al) favors insoluble aluminum hydroxide formation, while high Cl content (>1.2) increases solution corrosivity and reduces polymerization. Industrial processes maintain Cl/Al = 0.8–1.0 for optimal shelf life and performance [4] [8].
Table 3: Impact of Stoichiometry on ACH Polymerization
OH/Al Ratio | Dominant Species | Polymer Size (Da) | Aggregation Efficacy |
---|---|---|---|
1.0–1.5 | Monomers/dimers | <500 | Low |
2.0–2.3 | Al₁₃ polymer | ~1000 | High |
2.5–2.8 | Al₃₀ or larger colloids | 3000–5000 | Variable |
>3.0 | Al(OH)₃ precipitate | N/A | None |
Industrial ACH production faces three primary scalability hurdles:
Continuous-flow reactors offer a solution, enhancing consistency by maintaining precise residence times (30–45 min) and temperature control. However, they require high-purity feedstock to avoid clogging from bauxite-derived impurities [8].
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